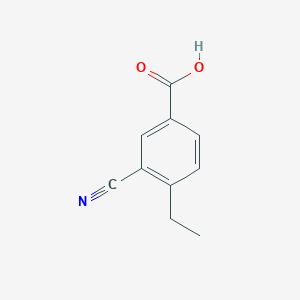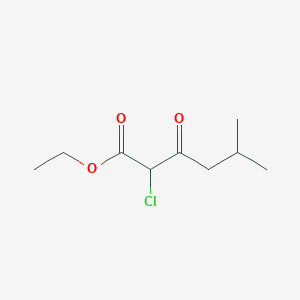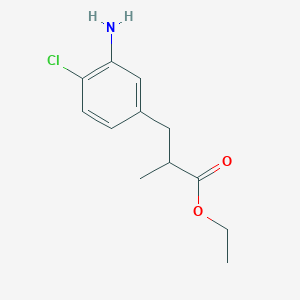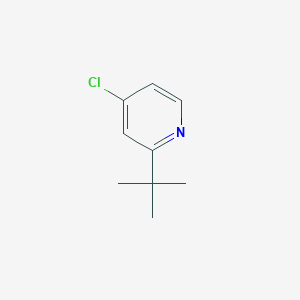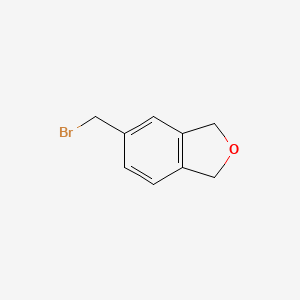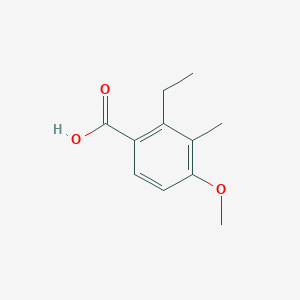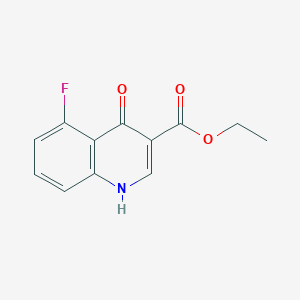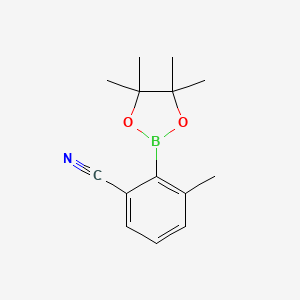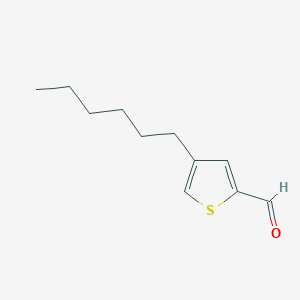![molecular formula C9H19NO2 B1442473 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol CAS No. 1178195-37-3](/img/structure/B1442473.png)
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is1S/C9H19NO2/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is 173.25 g/mol. It is stored at room temperature and is in the form of an oil .Applications De Recherche Scientifique
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study by Rzeszotarski et al. (1979) synthesized a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and found significant cardioselectivity in certain compounds, suggesting potential applications in cardiovascular medicine (Rzeszotarski et al., 1979).
Src Kinase Inhibitory and Anticancer Activities : Sharma et al. (2010) investigated a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives for their inhibitory activity against Src kinase and their anticancer activity on human breast carcinoma cells. Their findings suggest these compounds could be relevant in the development of new anticancer therapies (Sharma et al., 2010).
Synthesis of Metal Complexes : Sancheti et al. (2012) synthesized a polydentate ligand containing a N2O2 donor moiety and studied its metal complexes, indicating potential applications in coordination chemistry and material science (Sancheti et al., 2012).
Corrosion Inhibition : Gao et al. (2007) synthesized some tertiary amines in the series of 1,3-di-amino-propan-2-ol and investigated their performance as corrosion inhibitors on carbon steel, highlighting potential applications in materials protection (Gao et al., 2007).
X-Ray Structures and Computational Studies : Nycz et al. (2011) characterized cathinones, which include 2-methylamino-1-(4-methylphenyl)propan-1-one, using X-ray diffraction and computational methods. This research contributes to the understanding of the structural properties of such compounds (Nycz et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-1-(oxan-4-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCNNLWYWYAKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)
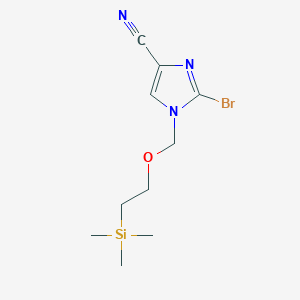
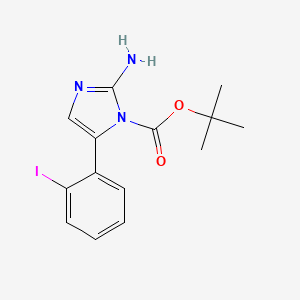
![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
